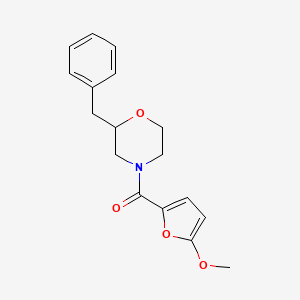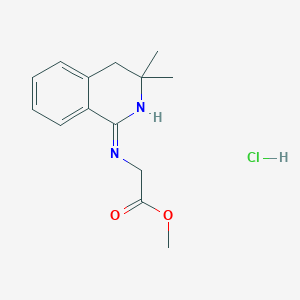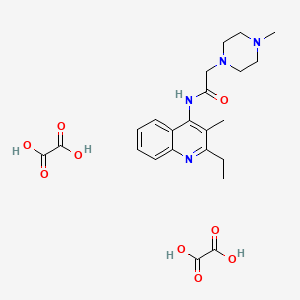![molecular formula C19H19N3OS2 B6029719 N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B6029719.png)
N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases.
Wirkmechanismus
N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and function of B cells. By inhibiting BTK, this compound prevents the activation and proliferation of B cells, which can contribute to the development of cancer and autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, preclinical studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine is that it has shown potential as a treatment for a wide range of diseases, including cancer and autoimmune diseases. In addition, this compound has a favorable safety profile in preclinical studies. However, one limitation of this compound is that it is still in the early stages of development, and more research is needed to fully understand its potential as a treatment for these diseases.
Zukünftige Richtungen
There are several future directions for research on N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine. One area of focus is the development of more potent and selective BTK inhibitors. In addition, researchers are exploring the use of this compound in combination with other drugs to enhance its effectiveness. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans, which will provide valuable information on its potential as a treatment for cancer and autoimmune diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. While more research is needed to fully understand its potential, this compound represents an exciting area of research for the development of new treatments for these diseases.
Synthesemethoden
The synthesis of N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. This compound is then reacted with 2-aminothiazole to form 2-(2-thienyl)-1,3-thiazol-4-ylamine. The final step involves the reaction of this compound with N-phenylpiperidin-3-amine and phosgene to form this compound.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine has been the subject of numerous scientific studies due to its potential as a treatment for cancer and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
Eigenschaften
IUPAC Name |
(3-anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-19(16-13-25-18(21-16)17-9-5-11-24-17)22-10-4-8-15(12-22)20-14-6-2-1-3-7-14/h1-3,5-7,9,11,13,15,20H,4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCKUNIUYMZUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CS3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029647.png)
![3,4,5-tris[(2-fluorobenzyl)oxy]benzohydrazide](/img/structure/B6029661.png)

![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)
![7-(cyclopropylmethyl)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6029674.png)
![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)

![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)

![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6029711.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)morpholine](/img/structure/B6029725.png)
![1-{2-[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6029737.png)
![N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6029750.png)